![molecular formula C24H22N2O4 B380520 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 315235-04-2](/img/structure/B380520.png)

3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

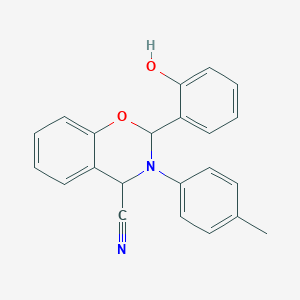

The molecular structure of this compound can be inferred from its name. It likely contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this indole ring is a phenyl group and a 1-(2,4-dimethoxyphenyl)-2-nitroethyl group .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Oxidative Coupling Reactions : Indole derivatives, including those similar to the compound , undergo oxidative coupling reactions when treated with benzoyl nitrate, producing various nitro-derivatives and oxindoles. This demonstrates the compound's potential as a precursor in synthetic organic chemistry for creating complex molecular structures (Berti, Settimo, & Nannipieri, 1968).

Structural Analysis and DFT Studies : Novel indole-based derivatives have been synthesized and characterized, indicating the importance of indole derivatives in various applications. Structural analysis by XRD and spectroscopic methods, alongside DFT studies, highlight their potential in material science and molecular engineering (Tariq et al., 2020).

Antibacterial Activity : Some indole derivatives exhibit significant antibacterial activity, suggesting the potential of such compounds, including the one , in developing new antibacterial agents (Al-Hiari, Qaisi, El-Abadelah, & Voelter, 2006).

Reductive Cyclization : The palladium-catalyzed, carbon monoxide-mediated reductive cyclization of certain indole derivatives leads to the formation of biindoles, indicating a method for constructing complex indole-containing compounds (Ansari, Dacko, Akhmedov, & Söderberg, 2016).

Biological Activities and Applications

Antioxidant Properties : Synthesis and evaluation of substituted 2-phenyl-1H-indoles have shown promising antioxidant activities. This suggests that derivatives of indole, possibly including the compound , can serve as potent antioxidants in pharmaceutical applications (Karaaslan et al., 2013).

Anti-inflammatory Agents : The synthesis of chalcone derivatives based on indole frameworks demonstrates significant anti-inflammatory activities, suggesting the therapeutic potential of indole derivatives in treating inflammation (Rehman, Saini, & Kumar, 2022).

Organocatalysis : Indolylnitroalkenes, structurally related to the compound of interest, have been used as substrates in organocatalytic reactions to access tryptamine precursors, highlighting the compound's relevance in synthetic strategies for bioactive molecules (Chen et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-29-17-12-13-18(22(14-17)30-2)20(15-26(27)28)23-19-10-6-7-11-21(19)25-24(23)16-8-4-3-5-9-16/h3-14,20,25H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRSXHNEYQNTAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B380438.png)

![2-[1-(4-Methoxy-benzenesulfonyl)-piperidin-4-ylmethyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B380445.png)

![1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone](/img/structure/B380447.png)

![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide](/img/structure/B380449.png)

![2-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B380450.png)

![4-Ethyl 2-methyl 5-[({[5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380451.png)

![2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380453.png)

![4-Ethyl 2-methyl 3-methyl-5-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B380455.png)

![4-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B380456.png)

![7-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one](/img/structure/B380457.png)

![2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380459.png)

![4-Ethyl 2-methyl 5-{[(acetyloxy)(phenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380460.png)